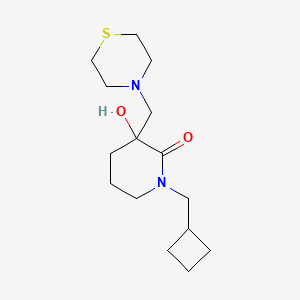
5-(3,4-dimethoxybenzylidene)-3-isopropyl-2-thioxo-1,3-thiazolidin-4-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-(3,4-dimethoxybenzylidene)-3-isopropyl-2-thioxo-1,3-thiazolidin-4-one, also known as DMTS, is a thiazolidinone derivative that has been synthesized and studied for its potential applications in scientific research. It is a yellow crystalline powder that is soluble in organic solvents and has been found to exhibit various biological activities.
Mechanism of Action
The exact mechanism of action of 5-(3,4-dimethoxybenzylidene)-3-isopropyl-2-thioxo-1,3-thiazolidin-4-one is not fully understood, but it is believed to involve the inhibition of various enzymes and pathways involved in cellular processes. It has been found to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the inflammatory response, as well as the replication of certain viruses and cancer cells.
Biochemical and Physiological Effects:
5-(3,4-dimethoxybenzylidene)-3-isopropyl-2-thioxo-1,3-thiazolidin-4-one has been found to exhibit various biochemical and physiological effects, including the inhibition of COX-2 activity, the induction of apoptosis in cancer cells, and the inhibition of viral replication. It has also been found to exhibit antioxidant activity and to reduce oxidative stress in cells.
Advantages and Limitations for Lab Experiments
5-(3,4-dimethoxybenzylidene)-3-isopropyl-2-thioxo-1,3-thiazolidin-4-one has several advantages as a research tool, including its ability to inhibit various enzymes and pathways involved in cellular processes. It has also been found to exhibit low toxicity and high solubility in organic solvents. However, its limitations include its relatively low stability and the need for specialized equipment and expertise for its synthesis and handling.
Future Directions
There are several potential future directions for research on 5-(3,4-dimethoxybenzylidene)-3-isopropyl-2-thioxo-1,3-thiazolidin-4-one, including its potential as a therapeutic agent for various diseases, its use as a tool for studying cellular processes and pathways, and its potential as a starting material for the synthesis of new compounds with improved biological activity. Further research is needed to fully understand its mechanism of action and to optimize its synthesis and application.
Synthesis Methods
5-(3,4-dimethoxybenzylidene)-3-isopropyl-2-thioxo-1,3-thiazolidin-4-one can be synthesized through a multistep process starting with the reaction of 3,4-dimethoxybenzaldehyde with isopropylamine to form an imine intermediate. This intermediate is then reacted with thiourea to form the thiazolidinone ring, followed by oxidation with hydrogen peroxide to yield 5-(3,4-dimethoxybenzylidene)-3-isopropyl-2-thioxo-1,3-thiazolidin-4-one. The synthesis process has been optimized to improve yield and purity.
Scientific Research Applications
5-(3,4-dimethoxybenzylidene)-3-isopropyl-2-thioxo-1,3-thiazolidin-4-one has been studied for its potential applications in scientific research, particularly in the fields of pharmacology and medicinal chemistry. It has been found to exhibit various biological activities, including antimicrobial, anti-inflammatory, antitumor, and antiviral properties. Its potential as a therapeutic agent for various diseases is currently being investigated.
properties
IUPAC Name |
(5E)-5-[(3,4-dimethoxyphenyl)methylidene]-3-propan-2-yl-2-sulfanylidene-1,3-thiazolidin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17NO3S2/c1-9(2)16-14(17)13(21-15(16)20)8-10-5-6-11(18-3)12(7-10)19-4/h5-9H,1-4H3/b13-8+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BKVGWYJGJFBGTG-MDWZMJQESA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N1C(=O)C(=CC2=CC(=C(C=C2)OC)OC)SC1=S |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)N1C(=O)/C(=C\C2=CC(=C(C=C2)OC)OC)/SC1=S |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17NO3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[4-(1H-imidazol-1-yl)benzyl]-4-(4-morpholinyl)benzamide](/img/structure/B6013444.png)

![N-(3,5-dimethylphenyl)-2-[(5-methyl-3-thienyl)carbonyl]hydrazinecarbothioamide](/img/structure/B6013457.png)
![N-[4-(butyrylamino)phenyl]-2,5-dichlorobenzamide](/img/structure/B6013462.png)
![tert-butyl [2-methyl-3-(propionylamino)phenyl]carbamate](/img/structure/B6013466.png)
![3-{[4-(2-furoyl)-1-piperazinyl]carbonyl}-5-phenyl-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine](/img/structure/B6013469.png)
![5-(1,3-benzodioxol-5-ylmethylene)-2-[(3-chloro-4-methylphenyl)amino]-1,3-thiazol-4(5H)-one](/img/structure/B6013476.png)

![2-[4-(1H-indol-3-ylmethyl)-1-(3-methoxybenzyl)-2-piperazinyl]ethanol](/img/structure/B6013500.png)

![2-amino-4-{3-[(3-chloro-4-fluorophenoxy)methyl]-4-methoxyphenyl}-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile](/img/structure/B6013509.png)

![1-[5-({3-[2-(2-methylphenyl)ethyl]-1-piperidinyl}carbonyl)-1H-pyrazol-3-yl]ethanone](/img/structure/B6013525.png)
